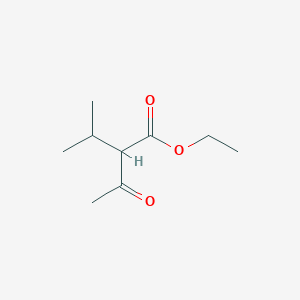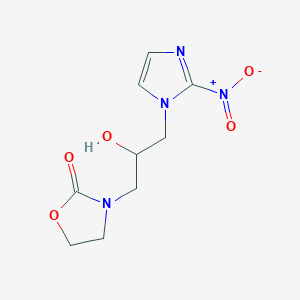
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone, commonly known as NIOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the oxazolidinone class of antibiotics and has been found to possess a unique mechanism of action that makes it a promising candidate for a variety of research purposes.
Mecanismo De Acción
NIOX has been found to inhibit the activity of NOS by binding to the enzyme's heme cofactor. This binding prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of this important signaling molecule. The exact mechanism of this inhibition is still the subject of ongoing research, but it is believed to involve a complex interplay between the heme group, the inhibitor molecule, and the surrounding protein structure.
Biochemical and Physiological Effects:
The inhibition of NOS by NIOX has been found to have a variety of biochemical and physiological effects. These include reduced inflammation, improved cardiovascular function, and enhanced immune response. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NIOX as a research tool is its specificity for NOS inhibition. Unlike other compounds that may have off-target effects, NIOX has been shown to selectively inhibit NOS activity without affecting other enzymes or signaling pathways. However, the compound's potency and stability can be limiting factors in certain experiments, and further optimization may be needed to fully realize its potential.
Direcciones Futuras
There are many potential future directions for research involving NIOX. One promising area is the development of more potent and selective NOS inhibitors based on the structure of NIOX. Another area of interest is the potential use of NIOX as a therapeutic agent for the treatment of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further studies are needed to fully elucidate the mechanism of NIOX inhibition of NOS and to explore the compound's effects on other physiological processes.
Métodos De Síntesis
The synthesis of NIOX involves the reaction of 2-nitroimidazole with 2-chloromethyl-2-oxazoline in the presence of a base catalyst. The resulting product is then hydrolyzed to yield NIOX. This synthesis method has been optimized through various studies to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
NIOX has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of the enzyme nitric oxide synthase (NOS). NOS is responsible for the production of nitric oxide, which plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Propiedades
Número CAS |
129449-06-5 |
|---|---|
Fórmula molecular |
C9H12N4O5 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N4O5/c14-7(6-12-3-4-18-9(12)15)5-11-2-1-10-8(11)13(16)17/h1-2,7,14H,3-6H2 |
Clave InChI |
ATZLNNCRLCUSCS-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
SMILES canónico |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
Sinónimos |
3-(2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone 3-HNIPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



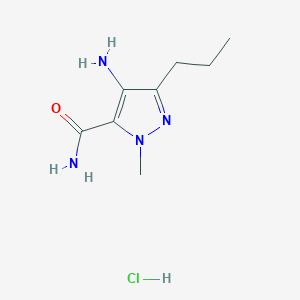
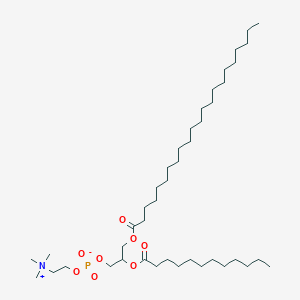
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)


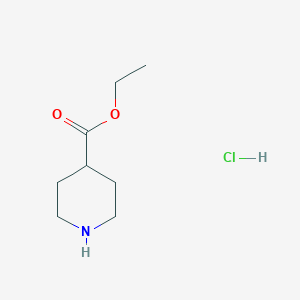
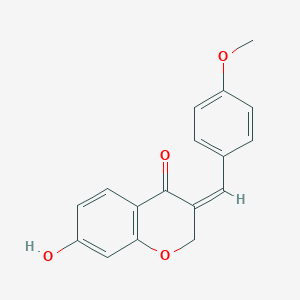

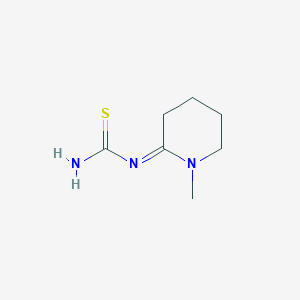

![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)

